molecular formula C28H52N2O7 B13862879 (2R)-2-[bis(carboxymethyl)amino]-6-(octadecanoylamino)hexanoic acid

(2R)-2-[bis(carboxymethyl)amino]-6-(octadecanoylamino)hexanoic acid

Katalognummer: B13862879
Molekulargewicht: 528.7 g/mol
InChI-Schlüssel: JAAUCYMGQJPQLE-XMMPIXPASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-[bis(carboxymethyl)amino]-6-(octadecanoylamino)hexanoic acid is a complex organic compound with a unique structure that includes both carboxymethyl and octadecanoylamino functional groups

Vorbereitungsmethoden

The synthesis of (2R)-2-[bis(carboxymethyl)amino]-6-(octadecanoylamino)hexanoic acid involves multiple steps. The synthetic route typically starts with the preparation of the hexanoic acid backbone, followed by the introduction of the bis(carboxymethyl)amino group and the octadecanoylamino group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and efficiency.

Analyse Chemischer Reaktionen

(2R)-2-[bis(carboxymethyl)amino]-6-(octadecanoylamino)hexanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology, it may serve as a ligand for studying protein interactions. In medicine, it has potential as a therapeutic agent due to its unique structure and functional groups. Industrial applications include its use as an intermediate in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of (2R)-2-[bis(carboxymethyl)amino]-6-(octadecanoylamino)hexanoic acid involves its interaction with specific molecular targets and pathways. The carboxymethyl and octadecanoylamino groups play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This compound may also influence cellular pathways related to metabolism, signaling, and gene expression.

Vergleich Mit ähnlichen Verbindungen

(2R)-2-[bis(carboxymethyl)amino]-6-(octadecanoylamino)hexanoic acid can be compared with other similar compounds, such as those containing bis(carboxymethyl)amino or octadecanoylamino groups. Its uniqueness lies in the combination of these functional groups, which confer specific properties and reactivity. Similar compounds include (2R)-2-[bis(carboxymethyl)amino]-6-(hexadecanoylamino)hexanoic acid and (2R)-2-[bis(carboxymethyl)amino]-6-(dodecanoylamino)hexanoic acid, which differ in the length of the alkyl chain in the amide group.

Eigenschaften

Molekularformel

C28H52N2O7

Molekulargewicht

528.7 g/mol

IUPAC-Name

(2R)-2-[bis(carboxymethyl)amino]-6-(octadecanoylamino)hexanoic acid

InChI

InChI=1S/C28H52N2O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-25(31)29-21-18-17-19-24(28(36)37)30(22-26(32)33)23-27(34)35/h24H,2-23H2,1H3,(H,29,31)(H,32,33)(H,34,35)(H,36,37)/t24-/m1/s1

InChI-Schlüssel

JAAUCYMGQJPQLE-XMMPIXPASA-N

Isomerische SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCC[C@H](C(=O)O)N(CC(=O)O)CC(=O)O

Kanonische SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.